molecular formula C8H6BrNS B1520688 3-Bromobenzyl thiocyanate CAS No. 1206228-39-8

3-Bromobenzyl thiocyanate

Cat. No. B1520688
CAS RN: 1206228-39-8
M. Wt: 228.11 g/mol
InChI Key: KHSISEQWLYWJPM-UHFFFAOYSA-N
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Description

3-Bromobenzyl thiocyanate is a chemical compound that has garnered significant attention in various fields of research, including medicinal and material sciences. It has a molecular formula of C8H6BrNS and a molar mass of 228.11 g/mol .


Synthesis Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .


Molecular Structure Analysis

Organic thiocyanates, such as this compound, are compounds containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .


Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Bromobenzyl thiocyanate is involved in the synthesis of various chemical compounds. For instance, a study by Wang, Chen, Deng, and Xi (2012) highlights a concise approach to creating benzisothiazol-3(2H)-one derivatives through a copper-catalyzed reaction with potassium thiocyanate in water. This process is significant for forming S-C and S-N bonds, indicative of its utility in organic synthesis (Fei Wang et al., 2012).

Analytical Chemistry

In analytical chemistry, thiocyanate derivatives, including those related to this compound, are used for specific detection and analysis methods. For example, Xiaoyu and Zihou (1993) described a high-performance liquid chromatographic method to determine thiocyanate anion as its pentafluorobenzyl derivative. This method is sensitive and selective and has been successfully applied to wastewater analysis and studying the saliva of smokers (L. Xiaoyu & Yun Zihou, 1993).

Environmental Applications

Thiocyanate compounds, including this compound derivatives, are also used in environmental applications. Namasivayam and Sureshkumar (2007) investigated the adsorptive removal of thiocyanate using surfactant-modified coir pith. Their study underscores the potential of such compounds in environmental cleanup, particularly in treating industrial wastewaters containing thiocyanate (C. Namasivayam & M. Sureshkumar, 2007).

Medical and Biological Research

In medical and biological research, the derivatization of thiocyanate, possibly including this compound, is used in various analytical methods. For instance, Kage, Nagata, and Kudo (1996) developed a method for determining cyanide and thiocyanate in blood using gas chromatography and mass spectrometry. This method is crucial for medical diagnostics and forensic investigations (S. Kage, T. Nagata, & K. Kudo, 1996).

Safety and Hazards

While specific safety and hazard information for 3-Bromobenzyl thiocyanate is not available, it’s important to handle all chemical compounds with care. For similar compounds, it’s advised to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSISEQWLYWJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzyl thiocyanate
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3-Bromobenzyl thiocyanate
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3-Bromobenzyl thiocyanate
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3-Bromobenzyl thiocyanate
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3-Bromobenzyl thiocyanate
Reactant of Route 6
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3-Bromobenzyl thiocyanate

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